molecular formula C10H14N2O2 B13161843 ethyl N-(4-aminophenyl)-N-methylcarbamate

ethyl N-(4-aminophenyl)-N-methylcarbamate

Cat. No.: B13161843
M. Wt: 194.23 g/mol
InChI Key: LEIXYDVFMCKKLG-UHFFFAOYSA-N
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Description

Ethyl N-(4-aminophenyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of an ethyl group, a 4-aminophenyl group, and a methylcarbamate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-aminophenyl)-N-methylcarbamate typically involves the reaction of 4-aminophenol with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-aminophenol reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form ethyl N-(4-aminophenyl)carbamate.

    Step 2: The intermediate ethyl N-(4-aminophenyl)carbamate is then treated with methylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-aminophenyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted carbamates and related compounds.

Scientific Research Applications

Ethyl N-(4-aminophenyl)-N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of ethyl N-(4-aminophenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of metabolic pathways. The molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl N-(4-aminophenyl)-N-methylcarbamate can be compared with other similar compounds, such as:

    Ethyl N-phenylcarbamate: Lacks the amino group on the phenyl ring, resulting in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.

    Ethyl N-(4-hydroxyphenyl)-N-methylcarbamate: Contains a hydroxyl group instead of an amino group, affecting its reactivity and biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl N-(4-aminophenyl)-N-methylcarbamate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)12(2)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3

InChI Key

LEIXYDVFMCKKLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C1=CC=C(C=C1)N

Origin of Product

United States

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